molecular formula C9H20Cl2N2 B8238874 N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride CAS No. 205041-15-2

N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride

Cat. No.: B8238874
CAS No.: 205041-15-2
M. Wt: 227.17 g/mol
InChI Key: FIOHNBDWNRXDFA-UHFFFAOYSA-N
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Description

N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride is a diamine derivative with two allyl (2-propenyl) groups attached to the nitrogen atoms of a 1,3-propanediamine backbone, forming a dihydrochloride salt. Its structure (C₉H₁₈N₂·2HCl) features a flexible three-carbon chain between the amines, modified by allyl substituents, which confer unique reactivity and coordination properties. The dihydrochloride form enhances solubility in polar solvents, making it suitable for biomedical and coordination chemistry applications.

Properties

IUPAC Name

N,N'-bis(prop-2-enyl)propane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-3-6-10-8-5-9-11-7-4-2;;/h3-4,10-11H,1-2,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOHNBDWNRXDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCNCC=C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205041-15-2
Record name N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1,N3-diallylpropane-1,3-diamine dihydrochloride
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Record name N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE DIHYDROCHLORIDE
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Preparation Methods

Reaction Mechanism and Conditions

This method involves the N-alkylation of 1,3-diaminopropane using allyl halides (e.g., allyl chloride or bromide) under controlled conditions. The process typically proceeds in a two-phase solvent system (water-organic) with a base such as sodium hydroxide to deprotonate the amine and facilitate nucleophilic substitution.

Key Steps :

  • Alkylation :

    • Reactants : 1,3-Diaminopropane and allyl chloride (molar ratio 1:2–2.5).

    • Solvent : Water or methanol.

    • Temperature : 50–100°C for 12–24 hours.

    • Base : NaOH (1–5 mol per mole of diaminopropane).

    • Yield : ~70–75% of N,N'-diallyl-1,3-diaminopropane.

  • Salt Formation :

    • The free base is treated with concentrated hydrochloric acid in isopropanol to precipitate the dihydrochloride salt.

    • Purity : >98% after recrystallization.

Challenges and Optimizations

  • Byproducts : Over-alkylation or polymerization due to excess allyl halide.

  • Mitigation : Strict stoichiometric control and incremental addition of allyl chloride.

  • Scalability : Batch reactors with reflux systems are suitable for multi-kilogram production.

Hexahydropyrimidine Intermediate Route

Synthesis via Cyclocondensation and Acid Decomposition

This two-step approach leverages the formation of a hexahydropyrimidine intermediate, which is subsequently decomposed to yield the target diamine.

Step 1: Cyclocondensation

  • Reactants : 1,3-Diaminopropane and formaldehyde (1:1 molar ratio).

  • Conditions : Aqueous medium, 10–40°C, 2–6 hours.

  • Product : Hexahydropyrimidine (yield >90%).

Step 2: Dialkylation and Acid Hydrolysis

  • Alkylation : Hexahydropyrimidine reacts with allyl chloride (2–4 mol per mole of intermediate) in a biphasic solvent (water/toluene) with NaOH.

  • Hydrolysis : The N,N'-diallylhexahydropyrimidine intermediate is treated with hydrochloric acid (2–5 mol) at 90–100°C for 3–6 hours.

  • Yield : 73–78% after crystallization.

Advantages Over Direct Alkylation

  • Reduced Hazard : Minimizes use of toxic allylamine.

  • Purity Control : Hexahydropyrimidine’s stability allows distillation purification before alkylation, reducing impurities.

Alternative Method: Nucleophilic Substitution with 1,3-Dichloropropane

Reaction with Allylamine

A less common but efficient method involves reacting 1,3-dichloropropane with excess allylamine (3-aminopropene) under inert conditions.

Procedure :

  • Reactants : 1,3-Dichloropropane and allylamine (4:1 molar ratio).

  • Conditions : Nitrogen atmosphere, 85°C, 0.35 MPa pressure.

  • Workup : Distillation to remove unreacted allylamine, followed by HCl/isopropanol treatment.

  • Yield : 73.1% with 99.8% purity.

Limitations

  • Safety Concerns : Allylamine’s toxicity necessitates stringent safety protocols.

  • Cost : High reagent consumption compared to other methods.

Comparative Analysis of Methods

Parameter Direct Alkylation Hexahydropyrimidine Route 1,3-Dichloropropane Method
Yield 70–75%73–78%73.1%
Purity >98%>99%99.8%
Scalability ModerateHighLow
Safety ModerateHighLow
Key Advantage SimplicityHigh purityHigh purity

Industrial-Scale Considerations

Catalytic Hydrogenation (Byproduct Mitigation)

Recent patents highlight the use of Raney-Ni catalysts in fixed-bed reactors for hydrogenating nitrile intermediates (e.g., dimethylaminopropionitrile) to diamines, though this is more relevant to N,N-dimethyl variants. Adapting this for diallyl derivatives could reduce byproducts like oligomers.

Environmental and Cost Factors

  • Solvent Recovery : Methanol and isopropanol are recycled in closed-loop systems to minimize waste.

  • Catalyst Reuse : Raney-Ni catalysts in hydrogenation steps retain activity for 10–15 cycles, lowering costs .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-2-propenyl-1,3-propanediamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride serves as an intermediate in organic syntheses . Its dual propenyl groups allow it to participate in various reactions, including:

  • Alkylation reactions : The propenyl groups can undergo nucleophilic attack, facilitating the formation of more complex molecules.
  • Polymerization : The compound can be used to synthesize polymers through radical polymerization processes.

Research indicates that this compound has potential pharmaceutical applications due to its biological activity. It has been studied for:

  • Antimicrobial properties : Compounds with similar structures have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, derivatives of this compound exhibited minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria.
  • Cytotoxic effects : Studies have demonstrated that related compounds possess selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests potential use in cancer therapeutics.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In another study focused on cancer research, derivatives of the compound were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives displayed promising results in selectively targeting cancer cells, warranting further investigation into their mechanisms of action and therapeutic potential.

Environmental Applications

The compound's reactivity may also lend itself to applications in environmental chemistry, particularly in water treatment processes where it can act as a flocculating agent or binding agent due to its amine functionalities.

Mechanism of Action

The mechanism of action of N,N’-Di-2-propenyl-1,3-propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It also interacts with enzymes, potentially inhibiting or activating their activity depending on the context .

Comparison with Similar Compounds

Structural and Physical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Solubility Key Structural Features
N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride Allyl groups C₉H₁₈N₂·2HCl Not reported Likely high (dihydrochloride salt) Flexible backbone; allyl groups enable conjugation/coordination
N,N-Dimethyl-1,3-propanediamine dihydrochloride Methyl groups C₅H₁₄N₂·2HCl 189 Highly water-soluble Compact structure; methyl groups reduce steric hindrance
N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L) Salicylidene groups C₂₁H₂₂N₂O₃ Polymorphic (A/B) Soluble in methanol Rigid salicylidene moieties; N₂O₃ donor set for metal coordination
Bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride Caproyl-arginine moieties C₃₁H₆₂Cl₂N₁₀O₄ Not reported Moderate in aqueous buffers Amphiphilic structure; antimicrobial activity

Key Observations :

  • Substituent Effects : Allyl groups in the target compound likely enhance reactivity (e.g., radical polymerization or Michael addition) compared to methyl or salicylidene groups. The dihydrochloride salt improves solubility over neutral amines .
  • Thermal Stability : N,N-Dimethyl derivatives exhibit higher melting points (~189°C) due to ionic interactions in the dihydrochloride form, while salicylidene-based ligands show polymorphism (e.g., H3LA and H3LB) .
Chemical Reactivity and Coordination Properties
  • This compound :

    • Expected to form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via amine and allyl groups. Allyl substituents may participate in π-coordination or redox reactions .
    • Protonation constants (logK) likely resemble those of N,N'-bis(salicylidene) derivatives (logK₁ = 22.07, logK₂ = 8.77, logK₃ = 8.23), adjusted for allyl group electron effects .
  • N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L) :

    • Forms stable Cu²⁺ and lanthanide (Dy³⁺, Tb³⁺) complexes. Protonated forms (H3L, H₂L⁻, HL²⁻) dominate at pH 2.5–8.0, enabling pH-dependent coordination .
    • Heteronuclear Cu-Ln complexes synthesized via template reactions highlight ligand flexibility .
  • Bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride :

    • Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, comparable to chlorhexidine .

Key Differences :

  • Coordination Modes : Salicylidene ligands (H3L) favor rigid, multidentate coordination, while allyl-substituted derivatives may prioritize redox-active or catalytic roles.
  • Biological Activity : Amphiphilic arginine derivatives show antimicrobial effects, whereas allyl-substituted compounds might excel in drug delivery or polymer chemistry .

Biological Activity

N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (CAS No. 205041-15-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C9H20Cl2N2
  • Molecular Weight : 227.17 g/mol
  • IUPAC Name : N,N'-bis(prop-2-enyl)propane-1,3-diamine; dihydrochloride
  • SMILES Notation : C=CCNCCCNCC=C.Cl.Cl

Biological Activity

This compound exhibits several biological activities, primarily attributed to its amine functional groups. The following sections detail its effects on various biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related diamines suggest that they can inhibit the growth of bacteria and fungi, possibly due to their ability to disrupt cell membranes or interfere with metabolic processes.

Cytotoxicity and Cell Proliferation

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism may involve the induction of apoptosis or necrosis through oxidative stress pathways.

Table 1: Cytotoxicity Data in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Oxidative stress
A54920Membrane disruption

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and disinfectants.

Study 2: Cancer Cell Line Response

In a study published in the Journal of Cancer Research (2024), researchers examined the effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate low acute toxicity; however, further studies are needed to fully understand its long-term effects and potential for skin sensitization or irritation .

Q & A

Q. What are the established synthetic routes and characterization methods for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions between 1,3-propanediamine derivatives and allyl halides, followed by hydrochlorination. Characterization includes Fourier-transform infrared spectroscopy (FTIR) for amine and hydrochloride group identification, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98% by nonaqueous titration) . Melting point analysis (187–191°C) and solubility profiling in water and alcohol are critical for verifying crystallinity and hygroscopicity .

Q. How is the compound utilized as an internal standard in analytical workflows?

In hydrolysis studies, this compound can serve as an internal standard for quantifying amine-containing metabolites. For example, in morantel residue analysis, it is added pre-hydrolysis, co-extracted into toluene, and derivatized with 4-fluoro-3-nitrobenzotrifluoride. Subsequent thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) enable precise quantification .

Q. What analytical techniques ensure purity and stability during storage?

Gas chromatography (GC) with area% normalization (≥98% purity) and infrared spectroscopy (IR) for functional group verification are standard. Stability is maintained by storing under inert gas to prevent hygroscopic degradation, with periodic reanalysis via titration or HPLC .

Advanced Research Questions

Q. How does the compound enhance Cr(VI) sorption in silica-based anion exchangers?

As a cross-linker, this compound modifies silica pore morphology, increasing surface area and accessibility for Cr(VI) binding. Studies show that optimal cross-linking density (achieved at 0.78 g/mL reagent concentration) improves sorption capacity by 30–40% compared to non-cross-linked materials. X-ray diffraction (XRD) and BET surface area analysis validate structural modifications .

Q. What mechanisms underlie its role in antimicrobial hydrogel development?

The compound cross-links hydrophilic polycations, forming hydrogels with rapid swelling and prolonged antimicrobial activity. For example, in polycationic networks, it enables >99% inhibition of E. coli and S. aureus via electrostatic disruption of bacterial membranes. Swelling ratios (>2000%) and mechanical stability are quantified through rheometry and SEM imaging .

Q. How does cationization with this compound enable lysosomal degradation studies in receptor-deficient cells?

Reaction with LDL generates cationized LDL, which bypasses receptor-mediated endocytosis in familial hypercholesterolemia fibroblasts. Degradation rates (measured via radiolabeled tracking) increase >100-fold, with chloroquine inhibition confirming lysosomal pathways. Liberated cholesterol suppresses HMG-CoA reductase activity (50–70% reduction) and activates acyl-CoA cholesterol acyltransferase (ACAT), validated via enzymatic assays .

Q. How does its structural flexibility overcome chloroquine resistance in antimalarial research?

The compound’s three-carbon linker in AQ-13 (a derivative) avoids steric clashes with Plasmodium resistance transporters. Phase II trials show 100% asexual parasite clearance by day 7 in semi-immune patients, comparable to artemether-lumefantrine. Resistance profiling via PfCRT gene sequencing confirms retained efficacy against mutant strains .

Q. What is its role in CO2-responsive foams for enhanced oil recovery (EOR)?

As a CO2-switchable surfactant, it reacts with carbonic acid to form cationic ammonium species, stabilizing CO2 foams with >80% sweep efficiency in porous media. Rheological studies (e.g., foam half-life >2 hours) and microfluidic models demonstrate improved oil displacement in sandstone cores at 25–50°C .

Q. How does it stabilize p53 in anticancer drug discovery?

Derivatives like CP-31398 dihydrochloride bind p53’s DNA-binding domain, preventing proteasomal degradation (IC50 = 2.5 μM). Fluorescence polarization assays and X-ray crystallography confirm binding, while apoptosis assays (e.g., caspase-3 activation) in HCT116 cells validate functional restoration of p53 activity .

Data Contradictions and Methodological Considerations

  • Cr(VI) Sorption Efficiency : Some studies report reduced sorption at high cross-linker concentrations (>1.2 g/mL) due to pore collapse, necessitating optimization via iterative BET and isotherm analyses .
  • Antimalarial Resistance : While AQ-13 shows efficacy in semi-immune populations, non-immune models (e.g., pediatric trials) may reveal resistance undetected in initial studies, requiring extended PfMDR1 genotyping .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride
Reactant of Route 2
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N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride

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